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Compound of Interest

Compound Name: 3-Octyne

Cat. No.: B096577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

internal alkyne, 3-Octyne (C₈H₁₄). The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and

development settings. This document includes tabulated summaries of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the critical spectroscopic data obtained for 3-Octyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Octyne[1]

Chemical Shift (δ) ppm Multiplicity Assignment

~2.14 m CH₂-C≡C

~1.48 m CH₂-CH₂-C≡C

~1.09 t CH₃-CH₂

~0.95 t CH₃-CH₂-CH₂
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Solvent: CDCl₃, Instrument Frequency: 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Octyne[2]

Chemical Shift (δ) ppm Assignment

~80.5 C≡C

~80.1 C≡C

~31.3 CH₂-CH₂-C≡C

~22.6 CH₂-CH₃

~20.6 CH₂-C≡C

~14.1 CH₃-CH₂

~13.5 CH₃-CH₂-CH₂

~12.2 CH₂-C≡C

Solvent: CDCl₃, Instrument Frequency: 90 MHz[2]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3-Octyne

Wavenumber (cm⁻¹) Intensity Assignment

~2250 - 2100 Weak C≡C stretch (internal alkyne)[3]

~2965 - 2850 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

Note: As an internal alkyne, 3-Octyne does not exhibit the characteristic C-H stretch of a

terminal alkyne around 3300 cm⁻¹.[3]
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Octyne (Electron Ionization)[4]

m/z Relative Intensity (%) Possible Fragment

110 11.1 [M]⁺ (Molecular Ion)

95 39.4 [M-CH₃]⁺

81 68.2 [M-C₂H₅]⁺

67 100.0 [M-C₃H₇]⁺ (Base Peak)

53 36.0 [C₄H₅]⁺

41 56.5 [C₃H₅]⁺

27 22.0 [C₂H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[4][5]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of 3-Octyne (typically 5-20 mg for ¹³C NMR and <5 mg for ¹H

NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable

frequency (e.g., 300-600 MHz for ¹H) is used.
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¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a

spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum

with singlets for each unique carbon. A wider spectral width of about 200-220 ppm is

necessary. Due to the low natural abundance of ¹³C, a larger number of scans (from

hundreds to thousands) and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are then referenced to the internal

standard (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Octyne.

Methodology:

Sample Preparation: For a liquid sample like 3-Octyne, the neat liquid is typically analyzed.

A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample compartment, and the IR spectrum is

acquired. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the

vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Octyne.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b096577?utm_src=pdf-body
https://www.benchchem.com/product/b096577?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.benchchem.com/product/b096577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

The sample is vaporized in the ion source.

Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable

compounds.[5] The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[5][7]

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into

smaller, characteristic charged fragments.[8]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The fragmentation pattern provides valuable information for

structural elucidation.[9]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Octyne.
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Caption: General workflow for spectroscopic analysis of 3-Octyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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